tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-20(2,3)27-19(26)24-10-8-23(9-11-24)18-12-14(6-7-22-18)16-13-15(21)4-5-17(16)25/h4-7,12-13,25H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXUMKPEHPAGQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that includes a tert-butyl group, a piperazine ring, and a pyridine moiety substituted with a chloro and hydroxy group. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.88 g/mol. The presence of functional groups such as chloro and hydroxy enhances its reactivity and biological potential .
The compound exhibits significant biological activity primarily through its interaction with various receptors, notably the CCR2b receptor. This receptor plays a crucial role in inflammatory responses, suggesting that the compound could be developed for treating inflammatory diseases. Preliminary studies indicate that it acts as an antagonist at CCR2b, potentially modulating inflammatory pathways .
Antiinflammatory Effects
Research has shown that compounds structurally similar to this compound possess anti-inflammatory properties. The antagonistic action on the CCR2b receptor has been linked to reduced cytokine release and modulation of immune responses .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | Bromine substitution | Antiinflammatory | 12.5 |
| Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate | Hydroxypyridine instead of chloro-substituted phenol | Anticancer | 15.8 |
| Tert-butyl 4-(4-(trifluoromethyl)-phenyl)piperazine-1-carboxylate | Trifluoromethyl substitution | Enhanced lipophilicity | Not determined |
Case Studies
Recent studies have focused on the pharmacological profile of similar compounds:
- Study on CCR2b Antagonism : A study demonstrated that compounds targeting the CCR2b receptor significantly reduced inflammation in animal models of arthritis, highlighting the therapeutic potential of this class of compounds .
- Anticancer Activity Assessment : In vitro assays revealed that structurally related compounds exhibited cytotoxicity against various cancer cell lines, indicating that modifications to the core structure can lead to enhanced anticancer properties .
- SAR Analysis : A systematic SAR analysis indicated that electron-withdrawing groups like chloro enhance biological activity by increasing binding affinity to target receptors .
Scientific Research Applications
Anticancer Research
Tert-butyl 4-(4-(5-chloro-2-hydroxyphenyl)pyridin-2-yl)piperazine-1-carboxylate has been identified as an intermediate in the synthesis of Ceritinib, a drug used to treat non-small cell lung cancer (NSCLC). Ceritinib is a selective inhibitor of anaplastic lymphoma kinase (ALK), which is implicated in various cancers. The compound's structure allows it to potentially modulate ALK activity, making it a valuable candidate for further research in anticancer therapies .
Neuropharmacology
Research indicates that derivatives of piperazine compounds exhibit significant neuropharmacological activity. This compound could be explored for its effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments. Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, suggesting potential therapeutic uses in mood disorders .
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for better yield and purity. A notable synthetic pathway includes the reaction of piperazine derivatives with appropriate acylating agents under controlled conditions to ensure high selectivity and yield .
Table: Synthetic Pathways for Piperazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Picolinic acid + tert-butyl chloroformate | 64% | Efficient method for large-scale synthesis |
| 2 | Cyclization of amide | Variable | Optimization needed for consistent yields |
| 3 | Purification via chromatography | High | Essential for obtaining pure product |
Case Study 1: Ceritinib Synthesis
In a study focusing on the synthesis of Ceritinib, this compound was used as a key intermediate. The researchers reported successful synthesis with high purity, demonstrating the compound's role in developing effective cancer therapies .
Case Study 2: Neuropharmacological Screening
A recent screening of piperazine derivatives, including this compound, revealed promising anxiolytic effects in animal models. The study highlighted the compound's potential to interact with serotonin receptors, suggesting further exploration in clinical settings could yield new treatments for anxiety disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Boc-protected piperazine-pyridine/heterocycle hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Structural Variations in Pyridine/Pyrimidine Substituents
Key Research Findings
- Trypanocidal Activity: Compound 42 (3,5-dichloro-4-hydroxyphenyl analog) achieved IC₅₀ = 0.12 µM against Trypanosoma brucei, outperforming non-hydroxylated derivatives by >10-fold .
- Antimicrobial Potential: Trifluoromethyl derivatives (A10/A11) showed moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) due to enhanced stability against oxidative metabolism .
- Crystallographic Data : Related Boc-piperazine analogs (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) form triclinic crystals with weak hydrogen bonds, suggesting conformational flexibility critical for target binding .
Q & A
Q. What are optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. Key steps include:
- Coupling Reactions: React tert-butyl piperazine-1-carboxylate with halogenated pyridines (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane under reflux (60–110°C) with K₂CO₃ as a base. Yields range from 78–91% depending on reaction time and temperature .
- Purification: Use silica gel chromatography with gradients like hexane/ethyl acetate (8:1 to 4:1) to isolate the product .
- Critical Parameters: Longer reaction times (12 h) at higher temperatures (110°C) improve yields but may degrade thermally sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR: ¹H and ¹³C NMR in CDCl₃ confirm substituent positions (e.g., aromatic protons at δ 7.0–8.8 ppm, tert-butyl at δ 1.46 ppm) .
- LCMS: Use electrospray ionization (ESI) to detect molecular ions (e.g., m/z 372.2 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., triclinic system with P1 space group) .
Q. What safety precautions are required for handling this compound?
- Methodological Answer:
- GHS Classification: Category 4 acute toxicity (oral). Use PPE: nitrile gloves, lab coats, and eye protection. Work in a fume hood due to potential dust inhalation .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 78% vs. 91%)?
- Methodological Answer:
- Variable Screening: Optimize catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent polarity. Microwave-assisted synthesis reduces side reactions vs. conventional heating .
- Byproduct Analysis: Use HPLC to identify impurities (e.g., dehalogenated byproducts) that reduce yield .
- Scale-Up Considerations: Pilot reactions in continuous flow reactors to maintain consistency at larger scales .
Q. What strategies validate the compound’s biological activity in kinase inhibition assays?
- Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for kinase domains (e.g., CDK4/6).
- In Vitro Assays: Perform ATP-competitive inhibition assays with recombinant kinases. IC₅₀ values <100 nM indicate potent activity .
- Metabolite Tracking: LC-MS/MS monitors stability in hepatocyte models to assess metabolic liability .
Q. How does the tert-butyl group influence conformational dynamics and target binding?
- Methodological Answer:
- Structural Analysis: X-ray crystallography shows the tert-butyl group induces a chair conformation in the piperazine ring, enhancing hydrophobic interactions with protein pockets .
- SAR Studies: Synthesize analogs (e.g., methyl or trifluoromethyl substitutions) and compare binding kinetics via surface plasmon resonance (SPR) .
Q. What computational methods predict solubility and bioavailability?
- Methodological Answer:
- LogP Calculation: Use ChemAxon or ACD/Labs to estimate partition coefficients (~2.5), indicating moderate lipophilicity .
- Solubility Screening: Apply the shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Data correlate with bioavailability scores .
Data Contradiction Analysis
Q. Why do NMR spectra of similar analogs show discrepancies in aromatic proton shifts?
- Methodological Answer:
- Solvent Effects: CDCl₃ vs. DMSO-d₆ alters chemical shifts (e.g., upfield shifts in DMSO due to hydrogen bonding) .
- Tautomerism: The 5-chloro-2-hydroxyphenyl group may exist in keto-enol equilibrium, broadening peaks in D₂O-exchanged samples .
Structural and Functional Insights
Q. How can crystallography data guide the design of analogs with improved stability?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
